molecular formula C21H22N4O3 B6584833 N-(furan-2-ylmethyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide CAS No. 1251549-61-7

N-(furan-2-ylmethyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide

Cat. No.: B6584833
CAS No.: 1251549-61-7
M. Wt: 378.4 g/mol
InChI Key: HRMMTSYLSULIFS-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide is a piperidine-carboxamide derivative featuring a furan-2-ylmethyl group at the N-terminal and a 6-phenoxypyrimidin-4-yl moiety at the piperidine C1 position. Its structure integrates a pyrimidine core, known for biological relevance in medicinal chemistry, and a furan ring, which may enhance solubility or electronic interactions in target binding.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c26-21(22-14-18-7-4-12-27-18)16-8-10-25(11-9-16)19-13-20(24-15-23-19)28-17-5-2-1-3-6-17/h1-7,12-13,15-16H,8-11,14H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRMMTSYLSULIFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=CO2)C3=CC(=NC=N3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

(R)-N-(4-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide

Key Structural Differences :

  • Substituents : Replaces the furan-2-ylmethyl group with a 4-fluorobenzyl moiety and introduces a naphthalen-1-yl-ethyl group at the piperidine C1 position.
  • Biological Activity : Reported as a SARS-CoV-2 inhibitor with "acceptable" activity in preliminary studies .
  • Inferred Properties :
    • The 4-fluorobenzyl group may enhance metabolic stability compared to the furan group due to fluorine’s electron-withdrawing effects.
    • The bulky naphthalenyl group could improve target binding affinity but reduce solubility.

However, the absence of fluorine might decrease metabolic stability .

N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine

Key Structural Differences :

  • Core: Features a pyrimidine ring substituted with fluorophenyl, methoxyphenylaminomethyl, and methyl groups.
  • Structural Insights :
    • Intramolecular N–H⋯N hydrogen bonding stabilizes the conformation, forming a six-membered ring.
    • The methoxy group participates in weak C–H⋯O interactions, influencing crystal packing .

N-(1-Benzylpiperidin-4-yl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide

Key Structural Differences :

  • Substituents : Substitutes the furan-2-ylmethyl group with a benzyl moiety.
  • Physicochemical Properties :
    • The benzyl group increases lipophilicity compared to the furan derivative, which may enhance membrane permeability but reduce solubility.

Comparison :
The furan-2-ylmethyl group in the target compound likely provides a balance between solubility and lipophilicity, avoiding the excessive hydrophobicity of the benzyl analog. This could optimize bioavailability in vivo .

4-(4-Fluorophenyl)piperidine Derivatives

Key Structural Differences :

  • Core : Fluorophenyl-substituted piperidines (e.g., 4-(4-fluorophenyl)-6-isopropylpyrimidine derivatives).
  • Applications: Serve as intermediates for immunomodulating or antimicrobial agents .

Research Implications

  • Target Compound Advantages: The furan-2-ylmethyl and phenoxypyrimidinyl groups may synergize to optimize solubility, target binding, and toxicity profiles compared to fluorinated or benzyl analogs.
  • Future Directions : Molecular docking studies could elucidate binding interactions with viral proteases (e.g., SARS-CoV-2 Mpro), leveraging structural insights from analogs .

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